2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate selection of precursors including 2-fluorophenol, 6-(pyridin-2-yl)pyridazine, and propanamide derivatives.
Key Reactions
Phenol Ether Formation: : The 2-fluorophenol reacts with an appropriate halide to form the phenoxy moiety.
Amide Formation: : The final step typically involves forming the amide linkage through a condensation reaction.
Industrial Production Methods
Industrial production might utilize continuous flow reactors to maintain consistent reaction conditions and yield optimization. Catalysts and solvents, such as pyridine or DMF, might be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the ethyl chain, leading to the formation of carboxylic acid derivatives.
Reduction: : The nitro group in the pyridazine ring can be reduced to an amine.
Substitution: : The fluorine atom on the phenoxy group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic reagents such as sodium methoxide.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Aminated derivatives of pyridazine.
Substitution: : Various nucleophilic substitution products depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in synthesizing other complex organic compounds due to its reactive sites.
Biology
Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine
Evaluated for pharmacological activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Mechanism of Action
Molecular Targets and Pathways
The specific biological activity of 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide involves interaction with specific enzymes or receptors. It may inhibit particular signaling pathways or enzymatic activities, leading to therapeutic effects.
Comparison with Similar Compounds
Unique Features
The fluorophenoxy group provides enhanced lipophilicity and metabolic stability.
The pyridazine ring contributes to potential biological activity due to its planar aromatic structure.
Similar Compounds
2-(2-chlorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a chlorine atom instead of fluorine.
2-(2-methoxyphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a methoxy group instead of fluorine.
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide stands out due to its unique combination of structural features that lend themselves to a wide range of scientific explorations. Wouldn't you agree?
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMXNQTQPVGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.